4-(2,6-dichlorophenoxy)-N-methylbut-2-yn-1-amine
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Overview
Description
4-(2,6-dichlorophenoxy)-N-methylbut-2-yn-1-amine is an organic compound characterized by the presence of a dichlorophenoxy group attached to a butynylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dichlorophenoxy)-N-methylbut-2-yn-1-amine typically involves the reaction of 2,6-dichlorophenol with a suitable alkyne and amine. One common method involves the following steps:
Formation of the Alkyne Intermediate: The alkyne intermediate can be synthesized by reacting an appropriate halide with a terminal alkyne under basic conditions.
Coupling Reaction: The alkyne intermediate is then coupled with 2,6-dichlorophenol in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-dichlorophenoxy)-N-methylbut-2-yn-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The dichlorophenoxy group can participate in substitution reactions, where one or more chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution can produce a variety of substituted phenoxy compounds.
Scientific Research Applications
4-(2,6-dichlorophenoxy)-N-methylbut-2-yn-1-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It may serve as an intermediate in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,6-dichlorophenoxy)-N-methylbut-2-yn-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorophenol: A related compound with similar chemical properties but lacking the butynylamine group.
4-(2,6-Dichlorophenoxy)butanoic acid: Another similar compound with a carboxylic acid group instead of the amine group.
Uniqueness
4-(2,6-dichlorophenoxy)-N-methylbut-2-yn-1-amine is unique due to its combination of a dichlorophenoxy group with a butynylamine backbone. This structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
4-(2,6-dichlorophenoxy)-N-methylbut-2-yn-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO/c1-14-7-2-3-8-15-11-9(12)5-4-6-10(11)13/h4-6,14H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKGLBFMKVRICA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC#CCOC1=C(C=CC=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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